molecular formula C5H9BrO2 B1346958 methyl 2-bromo-2-methylpropanoate CAS No. 23426-63-3

methyl 2-bromo-2-methylpropanoate

Cat. No.: B1346958
CAS No.: 23426-63-3
M. Wt: 181.03 g/mol
InChI Key: PQUSVJVVRXWKDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-bromo-2-methylpropanoate, also known as Methyl 2-bromo-2-methylpropionate or Methyl 2-bromoisobutyrate, is primarily used as a free radical initiator . It is involved in the initiation of polymerization reactions . The compound’s primary targets are therefore the monomers or small polymers that are intended to be polymerized.

Mode of Action

As a free radical initiator, this compound can donate a free radical to start the polymerization process . This interaction with its targets leads to the formation of larger polymer chains. The compound itself gets consumed in the process, resulting in the propagation of the polymer chain .

Biochemical Pathways

It plays a crucial role in the synthesis of polymer brushes with single-walled carbon nanotubes as backbones .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Result of Action

The primary result of the action of this compound is the formation of polymer chains. It has also been used as a starting reagent for the synthesis of 2-18 F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity may also be influenced by the presence of other substances in the reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-bromo-2-methylpropanoate can be synthesized by dissolving bromoisobutyric acid in a solution of concentrated sulfuric acid and methanol. The mixture is stirred under reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in diethyl ether, washed with 10% aqueous sodium bicarbonate and brine, dried under magnesium sulfate, and concentrated again under vacuum to yield a colorless oil .

Industrial Production Methods

In industrial settings, the production of methyl 2-bromo-2-methylpropionate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-bromo-2-methylpropanoate is unique due to its specific structure, which allows it to act as an efficient initiator in ATRP. Its ability to generate well-defined polymers with controlled end groups makes it highly valuable in polymer chemistry .

Properties

IUPAC Name

methyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUSVJVVRXWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177982
Record name Methyl 2-bromo-2-methylpropionate
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23426-63-3
Record name Methyl 2-bromo-2-methylpropanoate
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Record name Methyl 2-bromo-2-methylpropionate
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Record name 23426-63-3
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Record name Methyl 2-bromo-2-methylpropionate
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Record name Methyl 2-bromo-2-methylpropionate
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Record name METHYL 2-BROMO-2-METHYLPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methyl 2-bromoisobutyrate acts as an initiator in ATRP. [, , ] This controlled radical polymerization technique relies on the reversible homolytic cleavage of the carbon-bromine bond in the initiator molecule. This generates a radical species capable of initiating the polymerization of monomers like styrene and methacrylates. [] The reaction is mediated by a transition metal catalyst, typically a copper complex, which cycles between different oxidation states to control the radical concentration and ensure controlled polymer chain growth. [, ]

ANone: Methyl 2-bromoisobutyrate has the following characteristics:

  • Spectroscopic Data: While specific data depends on the technique used, key spectral features include signals characteristic of the ester group (C=O stretching in IR, chemical shifts in NMR) and the presence of bromine (isotopic patterns in mass spectrometry). []

A: Methyl 2-bromoisobutyrate reacts with zinc to form a Reformatsky reagent. [, ] This organozinc reagent subsequently adds to the carbonyl group of aldehydes or ketones, leading to the formation of β-hydroxy esters after hydrolysis. [, ] The reaction proceeds through a nucleophilic addition mechanism.

A: Yes. Researchers have utilized methyl 2-bromoisobutyrate as an ATRP initiator to synthesize polymers containing various functional groups. One example is the synthesis of polycarbonates with cationic side chains for siRNA delivery. [] In this case, a bromine-containing cyclic carbonate monomer is polymerized using methyl 2-bromoisobutyrate as the initiator, followed by side-chain modification to introduce cationic groups. []

A: Yes, computational methods have provided valuable insights into the mechanism of methyl 2-bromoisobutyrate's action in ATRP. Studies using density functional theory (DFT) calculations have investigated the single electron transfer process from a catalyst to methyl 2-bromoisobutyrate. [] These studies revealed that the reductive cleavage of the carbon-bromine bond likely proceeds through a concerted mechanism, challenging earlier assumptions about the formation of radical anion intermediates. []

ANone: The controlled polymerization facilitated by methyl 2-bromoisobutyrate allows for the design of polymers with well-defined architectures and functionalities, opening doors to a wide array of applications. Some examples include:

  • Drug Delivery: Polymeric micelles based on kojic acid, acrylic acid, and chitosan were synthesized using an initiator derived from methyl 2-bromoisobutyrate, demonstrating potential for antibacterial applications. []
  • Biocompatible Materials: The synthesis of amphiphilic polycarbonates with controlled cationic branch lengths using methyl 2-bromoisobutyrate as an initiator highlights its potential in creating biocompatible materials for siRNA delivery. []
  • Surface Modifications: Researchers have developed vapor-based initiator coatings for surface modifications via ATRP using a derivative of methyl 2-bromoisobutyrate. [] This approach allows for the controlled growth of polymer brushes from various substrates, expanding the possibilities for tailoring surface properties. []

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